![molecular formula C15H8FN3O2S3 B2411043 N-(4-fluorophényl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide CAS No. 443107-48-0](/img/no-structure.png)

N-(4-fluorophényl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

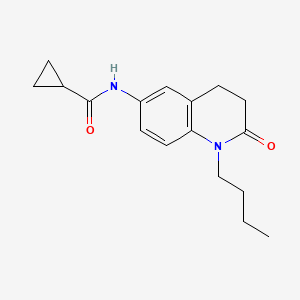

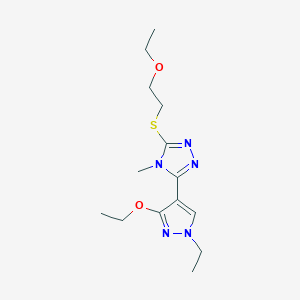

“N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide” is a chemical compound. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of such compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Molecular Structure Analysis

The molecular formula of this compound is C11H8FNOS, and its molecular weight is 221.251 .

Chemical Reactions Analysis

The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides. These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Physical and Chemical Properties Analysis

The compound has a melting point of 265–266 °C . The IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) .

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de recherche scientifique de « N-(4-fluorophényl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide » :

Recherche anticancéreuse

Ce composé a montré un potentiel significatif dans la recherche anticancéreuse. Il cible le VEGFR-2, un récepteur impliqué dans l’angiogenèse tumorale, et a démontré sa capacité à inhiber la croissance des cellules cancéreuses in vitro. Des études ont montré qu’il pouvait induire l’arrêt du cycle cellulaire et promouvoir l’apoptose dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour le développement de nouvelles thérapies anticancéreuses .

Applications anti-inflammatoires

Les dérivés de pyrimidine, y compris ce composé, ont été explorés pour leurs propriétés anti-inflammatoires. Ils inhibent l’expression et l’activité de médiateurs inflammatoires clés tels que la prostaglandine E2, la synthase inductible de l’oxyde nitrique et le facteur de nécrose tumorale-α. Cela les rend précieux dans le traitement des maladies inflammatoires .

Activité antimicrobienne

Le composé a été étudié pour ses propriétés antimicrobiennes, en particulier contre les agents pathogènes résistants aux médicaments. Sa structure lui permet d’interagir avec les enzymes et les protéines microbiennes, perturbant leur fonction et inhibant la croissance des bactéries et des champignons. Cette application est cruciale dans le développement de nouveaux antibiotiques .

Recherche antivirale

La recherche s’est également concentrée sur le potentiel antiviral de ce composé. Il a été constaté qu’il inhibait la réplication de certains virus en interférant avec les enzymes et les protéines virales. Cela en fait un candidat potentiel pour le développement de médicaments antiviraux, en particulier contre les menaces virales émergentes .

Applications antifongiques

La structure du composé lui permet de cibler efficacement les cellules fongiques, ce qui en fait un agent antifongique prometteur. Il perturbe la membrane cellulaire et inhibe la synthèse de protéines fongiques essentielles, conduisant à la mort des cellules fongiques. Cette application est particulièrement importante dans le traitement des infections fongiques résistantes aux traitements actuels .

Recherche antituberculeuse

Ce composé a montré un potentiel dans le traitement de la tuberculose. Il cible des enzymes spécifiques dans Mycobacterium tuberculosis, la bactérie responsable de la maladie, inhibant sa croissance et sa réplication. Cette application est cruciale dans la lutte contre la tuberculose, en particulier avec l’essor des souches résistantes aux médicaments .

Propriétés antioxydantes

Le composé a été étudié pour ses propriétés antioxydantes, qui sont importantes pour protéger les cellules du stress oxydatif et des dommages. Il élimine les radicaux libres et réduit les dommages oxydatifs, ce qui en fait un candidat potentiel pour le développement de thérapies antioxydantes .

Développement et conception de médicaments

Au-delà de ses applications directes, ce composé sert d’échafaudage précieux dans le développement de médicaments. Sa structure unique permet des modifications qui peuvent améliorer son activité et sa spécificité. Les chercheurs l’utilisent comme point de départ pour concevoir de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits .

Ces applications diverses mettent en évidence la polyvalence du composé et son potentiel dans divers domaines de la recherche scientifique. Chaque application fournit une base pour des études plus approfondies et le développement de nouveaux agents thérapeutiques. Si vous avez des questions spécifiques ou si vous avez besoin de plus de détails sur l’une de ces applications, n’hésitez pas à demander !

Mécanisme D'action

Target of Action

The primary target of this compound is the c-Met kinase . c-Met is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it an attractive target for anticancer drugs .

Mode of Action

This compound interacts with its target, c-Met kinase, by inhibiting its activity . The inhibition of c-Met kinase leads to a decrease in cell proliferation, particularly in cells that overexpress this protein . This compound has shown high selectivity for the c-Met family against other tested kinases .

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. One of the key pathways is the de novo purine biosynthesis . This pathway is essential for the synthesis of purine nucleotides, which are crucial components of DNA and RNA. By inhibiting this pathway, the compound can disrupt the growth and proliferation of cancer cells .

Pharmacokinetics

Despite its potent inhibitory effect on c-Met kinase, it was found to be ineffective in a c-Met-dependent glioblastoma xenograft model, which may be due to its poor pharmacokinetic profile .

Result of Action

The result of the compound’s action is a significant reduction in cell proliferation, particularly in cells that overexpress c-Met kinase . This can lead to a decrease in tumor growth and potentially to tumor shrinkage.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain proteins or receptors in the cell can affect the compound’s efficacy. The compound has shown high selectivity for cells expressing folate receptors , suggesting that the presence of these receptors in the cell environment can enhance the compound’s anticancer effects .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide involves the condensation of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminothiophenol. This intermediate is then reacted with 2-mercapto-4,5-dihydro-1H-thiazole to form 2-(2-chloroacetyl)amino-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine. The final step involves the reaction of this intermediate with 4-fluoroaniline and cyanogen bromide to form the desired compound.", "Starting Materials": [ "2-aminothiophenol", "2-chloroacetyl chloride", "2-mercapto-4,5-dihydro-1H-thiazole", "4-fluoroaniline", "cyanogen bromide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminothiophenol", "Step 2: Reaction of 2-(2-chloroacetyl)aminothiophenol with 2-mercapto-4,5-dihydro-1H-thiazole to form 2-(2-chloroacetyl)amino-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine", "Step 3: Reaction of 2-(2-chloroacetyl)amino-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine with 4-fluoroaniline and cyanogen bromide to form N-(4-fluorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide" ] } | |

Numéro CAS |

443107-48-0 |

Formule moléculaire |

C15H8FN3O2S3 |

Poids moléculaire |

377.43 |

Nom IUPAC |

N-(4-fluorophenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-10-carboxamide |

InChI |

InChI=1S/C15H8FN3O2S3/c16-7-1-3-8(4-2-7)17-14(21)11-12-18-13(20)10-9(5-6-23-10)19(12)15(22)24-11/h1-6H,(H,17,21)(H,18,20) |

Clé InChI |

MOUADVRPHRKTIP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CS4)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410965.png)

![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)

![Imidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2410969.png)

methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)

![6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2410979.png)

![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)